"Anticancer agent 171" mechanism of action
"Anticancer agent 171" mechanism of action
It appears that the term "Anticancer agent 171" can refer to at least two distinct experimental compounds with different mechanisms of action: a BET inhibitor referred to as Compound 171 , and a proteasome inhibitor known as PR-171 (Carfilzomib). This guide will provide an in-depth technical overview of both agents, based on available research.
Compound 171: A BET Bromodomain Inhibitor
Core Mechanism of Action: Compound 171 is a novel inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with a primary anticancer effect rooted in the inhibition of cell proliferation rather than the induction of apoptosis.[1] It specifically targets BET proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes. By inhibiting these proteins, Compound 171 disrupts downstream signaling pathways essential for cancer cell growth and survival.
Signaling Pathway and Mechanism
Compound 171 exerts its anticancer effects by inhibiting BET proteins, particularly BRD4.[1] This inhibition leads to the downregulation of the oncogene c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21.[1] The modulation of these key proteins results in cell cycle arrest at the G0/G1 phase, thereby halting cell proliferation.[1]
Caption: Mechanism of action for Compound 171.
Quantitative Data
| Parameter | Value | Cell Line(s) | Notes |
| Apoptosis Induction | Only at doses > 50 µM | Not specified | Indicates a limited role of apoptosis in its primary anticancer effect.[1] |
Experimental Protocols
Cell Proliferation Assay:
-
Objective: To determine the anti-proliferative effects of Compound 171.
-
Methodology: Specific details on the type of proliferation assay (e.g., MTT, BrdU) were not available in the provided search results. However, a typical protocol would involve seeding cancer cells in 96-well plates, treating them with varying concentrations of Compound 171 for a specified duration (e.g., 72 hours), and then assessing cell viability using a colorimetric or fluorometric assay.
Cell Cycle Analysis:
-
Objective: To investigate the effect of Compound 171 on cell cycle distribution.
-
Methodology: Cells are treated with Compound 171 for a defined period. Subsequently, they are harvested, fixed (e.g., with ethanol), and stained with a fluorescent dye that intercalates with DNA (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis:
-
Objective: To measure the expression levels of key cell cycle regulatory proteins.
-
Methodology: Cells are treated with Compound 171, and total protein is extracted. Protein samples are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific for target proteins (e.g., c-Myc, p21) and then with a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.
PR-171 (Carfilzomib): An Irreversible Proteasome Inhibitor
Core Mechanism of Action: PR-171 is a novel, epoxyketone-based irreversible inhibitor of the proteasome. It demonstrates greater selectivity for the chymotrypsin-like activity of the proteasome compared to other activities. The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn induces cell cycle arrest and/or apoptosis, ultimately leading to cancer cell death.
Signaling Pathway and Mechanism
PR-171 covalently binds to the N-terminal threonine residue of the β5 subunit of the 20S proteasome, irreversibly inhibiting its chymotrypsin-like activity. This blockage of the proteasome's function results in the buildup of polyubiquitinated proteins that would normally be degraded. The accumulation of these proteins, including key cell cycle regulators and pro-apoptotic factors, triggers cellular stress, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for PR-171.
Quantitative Data
| Parameter | Value | Cell Line / Condition | Notes |
| IC50 (Chymotrypsin-like activity) | 9 nM | HT-29 colorectal adenocarcinoma cells (1h incubation) | Demonstrates high potency in a cellular context. |
| IC50 (Caspase-like activity) | 150-200 nM | HT-29 colorectal adenocarcinoma cells (1h incubation) | |
| IC50 (Trypsin-like activity) | 150-200 nM | HT-29 colorectal adenocarcinoma cells (1h incubation) | |
| Inhibition of purified 20S proteasome (kinact/Ki) | 34,000 M-1s-1 | Purified human 20S proteasome | Indicates potent and irreversible inhibition. |
| Selectivity (over other proteasome activities) | >300-fold | Purified human 20S proteasome | Highly selective for the chymotrypsin-like activity. |
| Cytotoxicity (IC50 range) | 2-40 nM | Broad panel of human tumor cell lines | Potent cytotoxic activity across various cancer types. |
Experimental Protocols
Cell Viability and Cellular Proteasome Activity Assays:
-
Objective: To assess the cytotoxicity of PR-171 and its effect on proteasome activity within cells.
-
Methodology: Cells were exposed to PR-171 or a vehicle control (0.25% DMSO) for either a continuous 72-hour period or a 1-hour pulse treatment followed by washing and a further 72-hour incubation. Cell viability was measured using the CellTiter-Glo reagent. For proteasome activity, cell lysates were prepared, and the initial rate of AMC product formation from fluorogenic peptide substrates was measured.
Apoptosis Assays:
-
Objective: To determine if PR-171 induces apoptosis in tumor cells.
-
Methodology: Tumor cell lines (e.g., RPMI 8226, HS-Sultan, HT-29) were treated with PR-171 (500 nM for hematologic lines, 2 µM for solid tumor lines) or DMSO for 1 hour, followed by a washout. Cells were collected at 24 and 72 hours post-treatment for analysis of apoptosis, likely through methods such as Annexin V/PI staining and flow cytometry or caspase activity assays.
Human Tumor Xenograft Models:
-
Objective: To evaluate the in vivo antitumor efficacy of PR-171.
-
Methodology:
-
Cell Implantation: Human tumor cells (e.g., HT-29, RL, HS-Sultan) were injected into immunocompromised mice (e.g., BNX mice). For the HS-Sultan model, 1 x 107 cells were mixed 1:1 with Matrigel before injection.
-
Treatment: Once tumors reached a specified size (e.g., ~100 mm3), mice were randomized into treatment groups. PR-171 was administered intravenously, with one tested schedule being 5 mg/kg delivered weekly for two consecutive days (QDx2).
-
Tumor Measurement: Tumor volumes were measured thrice weekly using calipers, calculated with the formula V = (length × width2)/2.
-
Pharmacodynamic Studies: At selected time points after drug administration, tissues were collected to assess the level of proteasome inhibition.
-
Pharmacodynamic Sample Preparation:
-
Objective: To prepare tissue samples for the analysis of proteasome activity.
-
Methodology: Following euthanasia, tissue samples were collected and immediately frozen at -80°C. For analysis, thawed tissues were homogenized in two volumes of lysis buffer.
Caption: Workflow for in vivo xenograft studies of PR-171.
